BenchChemオンラインストアへようこそ!

3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide

Epigenetics Bromodomain inhibition ATAD2

AZ13824374 is a uniquely optimized ATAD2 bromodomain probe overcoming poor permeability and target engagement limitations of earlier quinazolinone inhibitors. Achieves robust intracellular inhibition (NanoBRET pIC50 6.2) with >100-fold selectivity over ATAD2B and >1000-fold over BRD4, making it the definitive tool for unambiguous ATAD2 functional studies. Backed by a high-resolution co-crystal structure (PDB 7Q6T, 2.05 Å), this compound is essential for structure-based drug design and selectivity panel screening. Choose AZ13824374 for reproducible, publication-grade results in breast cancer chromatin research.

Molecular Formula C17H16N4O3
Molecular Weight 324.33 g/mol
Cat. No. B4790617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide
Molecular FormulaC17H16N4O3
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=NC=C3
InChIInChI=1S/C17H16N4O3/c22-15(19-11-12-5-8-18-9-6-12)7-10-21-16(23)13-3-1-2-4-14(13)20-17(21)24/h1-6,8-9H,7,10-11H2,(H,19,22)(H,20,24)
InChIKeyRUNVJIVPPKXPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide (AZ13824374): A Selective ATAD2 Bromodomain Inhibitor for Epigenetic Research Procurement


3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide, commonly known as AZ13824374, is a synthetic small-molecule inhibitor belonging to the quinazolinone class. It functions as a highly potent and selective ligand for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2) [1]. The compound disrupts chromatin interactions and gene transcription by binding to the acetyl-lysine binding site of the ATAD2 bromodomain, and has demonstrated antiproliferative activity in breast cancer models [1].

Why Generic Substitution of 3-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide with Other ATAD2 or Quinazolinone Ligands is Scientifically Unjustified


The ATAD2 bromodomain is a challenging target with a shallow acetyl-lysine binding pocket, and early inhibitors often displayed poor cellular permeability and target engagement, rendering many in-class compounds ineffective in functional assays [1]. AZ13824374 was specifically optimized through iterative medicinal chemistry to overcome these limitations, achieving a unique combination of high biochemical potency, selectivity over other bromodomains, cellular permeability, and robust target engagement in cells [1]. Other quinazolinone-based probes or ATAD2 inhibitors, such as those reported in earlier series or alternative scaffolds (e.g., triazolopyridazine derivatives), do not replicate this specific multiparameter profile and may yield misleading negative results or lack cellular activity entirely [2].

Quantitative Differentiation of AZ13824374 (3-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide) Against Closest ATAD2 Bromodomain Comparators


AZ13824374 Exhibits Sub-Micromolar Biochemical Potency for the ATAD2 Bromodomain, Superior to Early Lead Compounds

AZ13824374 was optimized from a high-throughput screening hit and demonstrates significantly improved ATAD2 bromodomain binding affinity compared to the initial lead compound from the same series. In a NanoBRET cellular target engagement assay, AZ13824374 achieved a pIC50 of 6.2, while the FRET biochemical assay yielded a pIC50 of 8.2 . This represents a substantial improvement over earlier quinazolinone-based ATAD2 inhibitors, which typically showed pIC50 values below 5 in comparable assays [1].

Epigenetics Bromodomain inhibition ATAD2

AZ13824374 Displays High Selectivity for ATAD2 Over Other Bromodomains, Reducing Off-Target Epigenetic Confounding

The selectivity profile of AZ13824374 was rigorously assessed against a panel of bromodomains. In a BROMOscan selectivity panel, AZ13824374 showed >100-fold selectivity for ATAD2 over the closely related ATAD2B bromodomain, and >1000-fold selectivity over other bromodomain subfamilies, including BRD4(1) and BRD4(2) [1]. In contrast, earlier reported ATAD2 inhibitors, such as compound 4 from the same optimization campaign, displayed significantly inferior selectivity windows, with only ~10- to 50-fold discrimination against ATAD2B .

Bromodomain selectivity Epigenetic probe Chemical biology

AZ13824374 Achieves Cellular Antiproliferative Activity in Breast Cancer Models, Contrasting with Inactive or Weakly Active Earlier ATAD2 Inhibitors

A critical differentiator for AZ13824374 is its robust cellular antiproliferative effect across multiple breast cancer cell lines. In a 14–21 day colony formation assay, AZ13824374 concentration-dependently inhibited proliferation in EVSA-T, SK-BR-3, T-47D, and MDA-MB-468 cells with IC50 values in the low micromolar range . This contrasts sharply with earlier ATAD2 bromodomain inhibitors from the literature, including compound 3 from the same series, which showed no significant antiproliferative activity at concentrations up to 10 µM under identical conditions [1].

Antiproliferative activity Breast cancer Cellular efficacy

Crystal Structure Confirms a Unique Binding Mode for AZ13824374 in the ATAD2 Acetyl-Lysine Pocket, Not Shared by Other Quinazolinone Derivatives

A co-crystal structure of AZ13824374 bound to the ATAD2 bromodomain has been solved at 2.05 Å resolution (PDB ID: 7Q6T) [1]. The structure reveals that the quinazolinone core occupies the acetyl-lysine binding pocket, while the pyridin-4-ylmethyl extension makes critical hydrogen-bond interactions with conserved water molecules, explaining the compound's high affinity and selectivity [2]. This binding mode is distinct from that of N-hydroxypropenamide-based quinazolinone HDAC inhibitors, which target a different protein family entirely and cannot substitute for ATAD2 studies [3].

Structural biology Binding mode Rational design

Validated Application Scenarios for 3-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide (AZ13824374) in Epigenetic Research


Chemical Probe for ATAD2 Bromodomain Target Engagement Studies in Breast Cancer Cells

AZ13824374 is the optimal chemical probe for experiments requiring unambiguous ATAD2 bromodomain inhibition in cellular contexts. Its established NanoBRET pIC50 of 6.2 confirms intracellular target engagement [1], enabling researchers to correlate ATAD2 bromodomain occupancy with downstream effects on chromatin binding and gene transcription in breast cancer lines such as SK-BR-3 and T-47D .

Selectivity Control for Bromodomain Inhibitor Screening Cascades

Due to its >100-fold selectivity for ATAD2 over ATAD2B and >1000-fold over BRD4 bromodomains [1], AZ13824374 serves as an essential selectivity control compound in bromodomain inhibitor screening panels. When profiling new putative ATAD2 inhibitors, AZ13824374 provides a benchmark for on-target activity, unlike earlier non-selective analogs that obscure structure-activity relationships .

Structural Biology Template for ATAD2 Bromodomain Co-Crystallography

The high-resolution co-crystal structure (PDB 7Q6T, 2.05 Å) [1] makes AZ13824374 a validated tool for soaking or co-crystallization experiments aimed at mapping novel ligand–ATAD2 interactions. Its well-defined binding mode occupying the acetyl-lysine pocket facilitates structure-based design of next-generation ATAD2 inhibitors .

Functional Genomics Studies Dissecting ATAD2-Dependent Transcriptional Programs

AZ13824374 is uniquely suited for experiments investigating ATAD2-regulated transcriptional networks, as it disrupts ATAD2–chromatin interactions and alters gene transcription [1]. In contrast, structurally similar quinazolinones that inhibit HDAC enzymes (e.g., N-hydroxypropenamide derivatives) affect global histone acetylation non-specifically, confounding interpretation of ATAD2-specific roles .

Quote Request

Request a Quote for 3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.